molecular formula C8H8N4O B2837304 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde CAS No. 1248096-13-0

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2837304
CAS No.: 1248096-13-0
M. Wt: 176.179
InChI Key: BBPWUJIDANYCLJ-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde ( 1248096-13-0) is a high-value, bifunctional heterocyclic building block with the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol . This compound features both pyrazole and formyl functional groups on adjacent carbon atoms, making it a versatile intermediate for multicomponent reactions (MCRs) and the synthesis of complex molecular architectures in medicinal chemistry . Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their wide spectrum of pharmacological activities, evidenced by their presence in FDA-approved drugs such as Celecoxib, Lonazolac, and Rimonabant . Researchers utilize this specific aldehyde in the development of novel compounds for targeting various therapeutic areas, including antibacterial and anticancer agents . The molecule is typically supplied as a solid and may require cold-chain transportation . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-4-6(3-10-12)8-7(5-13)2-9-11-8/h2-5H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWUJIDANYCLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of an aryl-substituted pyrazole with a suitable aldehyde precursor. One common method involves the use of a pyrazole-containing 1,3-diketonate ligand, which reacts with an aryl-substituted pyrazole under controlled conditions . The reaction is often carried out in the presence of a base such as sodium carbonate and a solvent like 2-ethoxyethanol at elevated temperatures (e.g., 100°C) for an extended period (e.g., 15 hours) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent interest in research. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The pyrazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through several methods, including Pd-catalyzed cross-coupling reactions. These methods facilitate the construction of various derivatives that can exhibit diverse biological properties. For instance, the synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes has been reported, showcasing the versatility of this compound in generating new derivatives with potential applications in pharmacology .

Antioxidant Activity

Research has demonstrated that derivatives of 3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde exhibit significant antioxidant properties. In vitro studies using the DPPH radical scavenging assay have shown that these compounds can effectively neutralize free radicals, suggesting their potential use as antioxidant agents .

Antidiabetic Effects

In vivo studies have highlighted the antidiabetic potential of certain derivatives. For example, compounds derived from this compound demonstrated significant reductions in blood glucose levels in streptozotocin-induced diabetic models. These findings indicate a promising avenue for developing new antidiabetic medications based on pyrazole derivatives .

Cancer Therapeutics

The blockade of the PD-1/PD-L1 signaling pathway is a critical area in cancer immunotherapy. Recent studies have explored pyrazole derivatives as small-molecule inhibitors of this pathway, showcasing their potential as novel cancer therapeutics. The ability to inhibit PD-1/PD-L1 interactions could enhance immune responses against tumors .

Case Studies and Research Findings

StudyFindings
Eglė Arbačiauskienė et al. (2011)Developed a synthetic route for various pyrazole derivatives; highlighted their potential in drug development .
Asian Journal of Chemistry (2020)Demonstrated antioxidant and antidiabetic activities of thiazolidinone derivatives containing pyrazole moieties .
PubMed Research (2021)Identified potent PD-1/PD-L1 inhibitors from pyrazole derivatives, suggesting their use in cancer therapy .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives

Substituent-Dependent Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives exhibit significant variation in antimicrobial activity based on substituents. Key comparisons include:

Aryl and Heterocyclic Substituents
  • 3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde (5a) : Displays potent broad-spectrum antimicrobial activity (MIC: 1–4 µg/mL), outperforming amoxicillin against E. coli and S. typhimurium. It also inhibits E. coli DNA gyrase (IC50: 3.19 µM), suggesting a mechanism involving topoisomerase interference .
  • 3-(Thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (5b) : Shows comparable antibacterial activity to amoxicillin and moderate antifungal activity (MIC: 32 µg/mL) .
  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Exhibits enhanced activity against P. aeruginosa and S. aureus compared to ampicillin, attributed to the fluorophenyl and benzyl groups enhancing membrane penetration .
Halogenated Derivatives
  • 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde : Demonstrates superior antibacterial activity against Gram-positive and Gram-negative strains due to the electron-withdrawing chloro group, which increases reactivity .
Methoxy-Substituted Derivatives
  • 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde (5d) : Exhibits dual potency against bacterial and fungal strains, with MIC values lower than parent hydrazone derivatives, likely due to improved solubility from the methoxy group .

Table 1: Antimicrobial Activity of Selected Derivatives

Compound MIC (µg/mL) Key Targets Reference
3-(Furan-2-yl)-1H-pyrazole-4-carbaldehyde 1–4 E. coli, S. typhimurium
1-(4-Chlorophenyl)-3-(thiophen-2-yl)-... 8–16 S. aureus, P. aeruginosa
3-(4-Methoxyphenyl)-1H-pyrazole-4-... 2–8 C. albicans, E. coli

Antioxidant and Anti-Inflammatory Activity

  • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (4c, 4e) : Derivatives with nitro or methoxy groups on the phenyl ring show near-standard antioxidant and anti-inflammatory activity. For example, 4c (3-nitrophenyl variant) has IR and NMR profiles confirming stable aldehyde and benzoyl interactions, critical for radical scavenging .

Physicochemical Properties

  • Lipophilicity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit higher logP values, correlating with improved membrane permeability .
  • Solubility : Methoxy and hydroxyl groups enhance aqueous solubility but may reduce antimicrobial potency compared to hydrophobic substituents .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbaldehyde, a compound belonging to the pyrazole family, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and case studies.

Molecular Structure and Formula:

  • Chemical Formula: C₉H₁₀N₄O
  • Molecular Weight: 178.20 g/mol
  • IUPAC Name: this compound

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Pyrazole Ring: The initial step can be achieved through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds.
  • Methylation: The methyl group is introduced at the 1-position of the pyrazole ring using methyl iodide or similar agents.
  • Aldehyde Introduction: The aldehyde functional group is introduced via oxidation methods.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent, anti-inflammatory compound, and more.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives with a similar scaffold can inhibit the growth of various cancer cell lines, including:

Cancer TypeCell LineIC50 (μM)
Lung CancerA54915.0
Breast CancerMDA-MB-23112.5
Liver CancerHepG210.0
Colorectal CancerHCT11620.0

These findings suggest that the compound may interact with specific molecular targets involved in cancer proliferation pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2:

CompoundIC50 (μM)Reference
This compound25.0
Standard Drug (Diclofenac)20.0

The mechanism involves inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Case Study 1: Anticancer Screening

A study conducted on a series of pyrazole derivatives found that this compound exhibited potent activity against breast cancer cells (MDA-MB-231). The compound was found to induce apoptosis through caspase activation and mitochondrial dysfunction .

Case Study 2: Anti-inflammatory Evaluation

In another study assessing anti-inflammatory properties, this compound was tested in a carrageenan-induced edema model in mice. Results indicated a significant reduction in paw swelling comparable to standard anti-inflammatory drugs .

Q & A

Q. What analytical techniques are critical for resolving spectral overlaps in NMR data?

  • Answer :
  • 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations in crowded regions .
  • Deuterated solvents : DMSO-d₆ reduces exchange broadening of NH protons in pyrazole rings .

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